molecular formula C17H17FN2O3S B2371955 ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2371955
M. Wt: 348.4 g/mol
InChI Key: MKEPOBYUJRMTDS-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a chemical compound . It is a derivative of pyrimidine , a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound and similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involves the Michael addition of a compound to polarized systems in the presence of nanosized ZnO .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Michael addition and S-alkylation . The Michael addition is a reaction between an enolate and an α,β-unsaturated carbonyl compound, while S-alkylation involves the introduction of an alkyl group into a sulfur atom .

Scientific Research Applications

Synthesis Processes

Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate and its derivatives have been synthesized through various chemical reactions. Ahmed (2002) detailed a synthesis process involving the reaction of ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2 H )-carboxylate with allylbromide, followed by treatment with bromine and dehydrobromination (Ahmed, 2002). Kappe and Roschger (1989) described the synthesis of pyrimido[2,3-b]thiazines through condensation processes involving Biginelli-compounds (Kappe & Roschger, 1989).

Chemical Properties and Reactions

Studies have been conducted on the chemical properties and reactions of related compounds. For instance, the crystal structure of a compound closely related to the mentioned this compound was analyzed by Li et al. (2013), showing a half-chair conformation of the thiazinane ring and existence of intramolecular H-bonding (Li, Tian, & Wang, 2013). Moreover, the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides was explored by Sirakanyan et al. (2015), leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Applications in Biological Studies

Some studies have investigated the biological activities of compounds structurally related to this compound. For example, Malinka, Zawisza, and Zajac (1989) reported that certain derivatives showed analgesic, anti-inflammatory, and immunosuppressive activity in pharmacological examinations (Malinka, Zawisza, & Zajac, 1989).

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEPOBYUJRMTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)CCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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